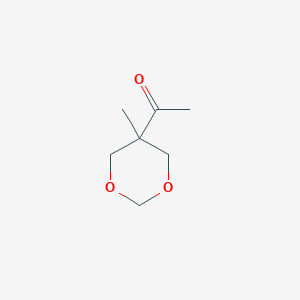

5-Acetyl-5-methyl-1,3-dioxane

Description

Overview of 1,3-Dioxane (B1201747) Heterocycles: Structural Significance and Reactivity Patterns

1,3-Dioxanes are six-membered heterocyclic compounds containing two oxygen atoms at the 1 and 3 positions of a saturated ring. google.com This structural motif imparts unique stereochemical properties and reactivity to the molecule. The synthesis of 1,3-dioxane derivatives is often achieved through the acetalization reaction of 1,3-diols with aldehydes or ketones under acidic conditions. cdnsciencepub.com These compounds are not merely laboratory curiosities; they serve as crucial intermediates in organic synthesis, function as protecting groups for carbonyl compounds, and form the core of various pharmacologically active agents. google.comcdnsciencepub.com The chair-like conformation of the 1,3-dioxane ring is a key determinant of its reactivity, influencing the orientation of substituents and their accessibility for chemical transformations.

The Position of 5-Acetyl-5-methyl-1,3-dioxane within Oxacyclic Chemistry

Within the broader field of oxacyclic chemistry, this compound stands as a significant model compound for stereochemical and conformational analysis. journals.co.za Its structure, featuring a gem-disubstituted carbon at the 5-position with both an acetyl and a methyl group, provides a rich platform for studying the intricate interplay of steric and electronic effects on the conformational preferences of the dioxane ring. journals.co.zafinechem-mirea.ru Research on this compound and its derivatives has contributed to a deeper understanding of non-covalent interactions and their influence on molecular geometry. journals.co.za

Research Trajectories and Academic Significance of the Compound

The academic significance of this compound lies primarily in its utility as a tool for fundamental stereochemical investigations. journals.co.za Detailed spectroscopic studies, particularly using 13C Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the conformational equilibria of substituted 1,3-dioxanes. journals.co.zafinechem-mirea.ru Furthermore, this compound serves as a valuable precursor for the synthesis of more complex molecules. For instance, it can be halogenated and subsequently converted to hydroxyacetyl or dihydroxyethyl derivatives, which are valuable intermediates in the preparation of polyesters and other materials. cdnsciencepub.com Studies involving derivatives of 5-acetyl-1,3-dioxanes have also explored their potential biological activities.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molar Mass | 144.17 g/mol |

| CAS Number | 3495-19-0 |

Selected Spectroscopic Data for this compound Derivatives

The following table presents 13C NMR chemical shift data for the cis- and trans-isomers of 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, illustrating the influence of substituent orientation on the electronic environment of the carbon atoms. finechem-mirea.ru

| Isomer | C(2) (ppm) | C(4) & C(6) (ppm) | C(5) (ppm) |

| cis | 99.51 | 73.17 | 46.51 |

| trans | 99.30 | 71.92 | 46.41 |

Structure

3D Structure

Properties

CAS No. |

3495-19-0 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1-(5-methyl-1,3-dioxan-5-yl)ethanone |

InChI |

InChI=1S/C7H12O3/c1-6(8)7(2)3-9-5-10-4-7/h3-5H2,1-2H3 |

InChI Key |

UHJLFCXOYRLBEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(COCOC1)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Acetyl 5 Methyl 1,3 Dioxane

Primary Synthesis Routes to 5-Acetyl-5-methyl-1,3-dioxane

The formation of the this compound structure is primarily achieved through condensation reactions, a cornerstone of organic chemistry for constructing cyclic acetals.

Condensation Reactions Involving Formaldehyde (B43269) and Ketone Precursors

The synthesis of 1,3-dioxane (B1201747) derivatives typically involves the acid-catalyzed reaction between a 1,3-diol and a carbonyl compound (an aldehyde or ketone), a process known as acetalization. ontosight.aiwikipedia.org For the specific synthesis of this compound, a key precursor is 3,3-bis(hydroxymethyl)butan-2-one. This diol is itself prepared through the hydroxymethylation of butan-2-one (also known as methyl ethyl ketone). journals.co.zajournals.co.za The subsequent reaction of 3,3-bis(hydroxymethyl)butan-2-one with formaldehyde under acidic catalysis yields the target molecule. journals.co.zagoogle.com

An alternative and prominent pathway is the Prins reaction, which involves the electrophilic addition of an aldehyde, typically formaldehyde, to an alkene in the presence of an acid catalyst. wikipedia.orgthieme-connect.debeilstein-journals.orgresearchgate.net In this context, this compound can be synthesized via the reaction of 3-methyl-3-buten-2-one (B1203178) (methyl isopropenyl ketone) with formaldehyde. chemicalbook.comnih.gov The acid catalyst activates the formaldehyde, which is then attacked by the alkene, leading to a carbocation intermediate that cyclizes to form the 1,3-dioxane ring. nih.gov

| Precursor 1 | Precursor 2 | Reaction Type | Key Conditions | Reference |

| 3,3-Bis(hydroxymethyl)butan-2-one | Formaldehyde | Acetalization | Acid catalyst | google.com, journals.co.za |

| 3-Methyl-3-buten-2-one | Formaldehyde | Prins Reaction | Acid catalyst | chemicalbook.com, nih.gov |

Directed Functionalization of the this compound Core

The reactivity of the acetyl group at the 5-position of the dioxane ring allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These functionalizations include halogenation and oxygen-based modifications such as hydroxylation and reduction.

Halogenation Strategies: Introducing Halogenated Acetyl Moieties

A significant transformation of this compound is the introduction of a halogen atom onto the acetyl group. This is achieved through α-halogenation of the ketone functionality, a reaction that proceeds without cleaving the stable 1,3-dioxane ring, which was noted as a surprising outcome given the generation of hydrohalogenic acid during the process. google.com

The halogenation specifically targets the α-carbon of the acetyl group, leading to the formation of 5-halogeno-acetyl-5-methyl-1,3-dioxane. google.com Protocols have been developed for chlorination, bromination, and iodination. google.com The reaction can be performed by bubbling chlorine gas through the liquid starting material or by the portion-wise addition of bromine or iodine. google.com For economic reasons, chlorine is often the preferred halogen. google.com While direct halogenation is effective, other modern synthetic methods for the regioselective α-halogenation of ketones often employ reagents such as N-halosuccinimides (e.g., N-chlorosuccinimide, N-bromosuccinimide, N-iodosuccinimide) under various catalytic conditions. tubitak.gov.trnih.govtandfonline.com

To ensure the selective formation of the monohalogenated product and prevent di- or tri-halogenation, careful control of reaction parameters is essential. Key optimized conditions from established protocols are summarized below. google.com

| Parameter | Optimal Condition | Rationale | Reference |

| Temperature | 5–25°C (up to 35°C) | To control reaction rate and minimize side reactions. | google.com |

| Stoichiometry | 60–80% of theoretical molar amount of halogen | To avoid the formation of higher halogenated byproducts. | google.com |

Oxygen-Functionalization Pathways: Hydroxylation and Reduction

The acetyl group can also be a site for introducing oxygen-containing functional groups through hydroxylation and reduction pathways.

The halogenated intermediate, 5-halogeno-acetyl-5-methyl-1,3-dioxane, serves as a precursor for hydroxylation. Treatment of this compound with an aqueous or suspension of an alkali, such as alkali metal or alkaline earth metal hydroxides, results in the saponification of the halogen to yield 5-hydroxyacetyl-5-methyl-1,3-dioxane. google.com This reaction proceeds smoothly at temperatures up to 50°C, with a preferred range of 10 to 20°C, and surprisingly avoids side reactions like auto-condensation, despite the presence of the carbonyl group. google.com

Further functionalization can be achieved through the reduction of the carbonyl group. The 5-acyl-1,3-dioxane derivatives can be hydrogenated to the corresponding alcohols. researchgate.netresearchgate.net Studies have shown that catalysts such as Palladium on carbon (Pd/C) are highly effective for this transformation, achieving high conversion of the starting ketone and selective formation of the target alcohol. researchgate.netresearchgate.net A patented process describes the reduction of 5-hydroxyacetyl-5-methyl-1,3-dioxane via pressure hydrogenation using a nickel oxide-chromium oxide or copper oxide-chromium oxide catalyst to produce 5-(α,β-dihydroxyethyl)-5-methyl-1,3-dioxane. google.com

| Transformation | Starting Material | Reagent(s) / Catalyst | Product | Reference |

| Hydroxylation | 5-Halogeno-acetyl-5-methyl-1,3-dioxane | Alkali metal/alkaline earth metal hydroxides | 5-Hydroxyacetyl-5-methyl-1,3-dioxane | google.com |

| Reduction | 5-Acyl-1,3-dioxanes | Pd/C, H₂ | 5-Hydroxyalkyl-1,3-dioxanes | researchgate.net, researchgate.net |

| Reduction | 5-Hydroxyacetyl-5-methyl-1,3-dioxane | NiO-Cr₂O₃ or CuO-Cr₂O₃, H₂ (pressure) | 5-(α,β-Dihydroxyethyl)-5-methyl-1,3-dioxane | google.com |

Conversion to 5-Hydroxyacetyl-5-methyl-1,3-dioxane

The synthesis of 5-hydroxyacetyl-5-methyl-1,3-dioxane from this compound is achieved through a two-step reaction sequence. google.com This process begins with the halogenation of the starting acetyl-1,3-dioxane, followed by a reaction with an alkali. google.com

The initial step involves reacting this compound with a halogen, such as chlorine, bromine, or iodine. google.com Chlorine is often preferred for economic reasons. google.com The halogenation is typically performed by bubbling chlorine gas through the liquid starting material or by adding bromine or iodine in portions at temperatures up to 35°C, preferably between 5-25°C. google.com It is crucial to use less than the molar amount of the halogen (preferably 60-80% of the theoretical amount) to prevent the formation of higher halogenated byproducts. google.com This reaction yields a 5-halogeno-acetyl-5-methyl-1,3-dioxane intermediate. google.com

In the second step, the resulting 5-halogeno-acetyl-1,3-dioxane is treated with an alkali to produce 5-hydroxyacetyl-5-methyl-1,3-dioxane. google.com This hydroxylation reaction is conducted at temperatures not exceeding 50°C, ideally between 10°C and 20°C. google.com Suitable alkalis include alkali metal hydroxides and alkaline earth metal hydroxides, typically used as 0.5 to 5 N aqueous solutions or suspensions. google.com

Reduction to Dihydroxyethyl Derivatives

The 5-hydroxyacetyl-5-methyl-1,3-dioxane can be further transformed into 5-(α,β-dihydroxyethyl)-5-methyl-1,3-dioxane through reduction. google.com This conversion is accomplished via pressure hydrogenation. google.com The reduction is carried out with hydrogen gas in the presence of a hydrogenation catalyst. google.com

A specific example involves agitating the hydroxyacetyl derivative in ethanol (B145695) with a nickel-oxide chromium-oxide catalyst for four hours at 175°C under a hydrogen pressure of 150 atmospheres. google.com After the absorption of hydrogen is complete, the catalyst is filtered off, and the final product, 5-(α,β-dihydroxyethyl)-5-methyl-1,3-dioxane, is recovered from the alcoholic solution by vacuum distillation. google.com Other effective catalysts for this reduction include copper oxide-chromium oxide. google.com

Catalytic Hydrogenation of Substituted 5-Acyl-1,3-Dioxanes

The catalytic hydrogenation of 5-acyl-1,3-dioxanes is a key method for synthesizing the corresponding heterocyclic alcohols. researchgate.netfinechem-mirea.ru Studies have evaluated various metal-containing catalysts for this reduction, including Pt/Re, Pd/C, Ni/kieselguhr, and Ni/Mo. finechem-mirea.rucore.ac.uk The objective is to achieve high conversion of the initial ketone and high selectivity for the target alcohol. finechem-mirea.ru

Research indicates that the palladium on carbon (Pd/C) catalyst is particularly effective for the reduction of substituted 5-acyl-1,3-dioxanes. researchgate.netfinechem-mirea.ru Using a Pd/C catalyst can lead to a selectivity of over 95% for the desired alcohol products, with conversion rates of the starting ketones ranging from 60–90%. finechem-mirea.ru Catalysts containing nickel were found to be substantially less active in this process. finechem-mirea.ru The hydrogenation is typically conducted at elevated temperatures (e.g., 200°C) with a molar excess of hydrogen. researchgate.net

Table 1: Performance of Various Catalysts in the Hydrogenation of Substituted 5-Acyl-1,3-Dioxanes Synthesis conditions: 200°C, reaction time = 1 h, molar ratio of ketone/H₂ = 1:6. researchgate.net

| Catalyst | Initial Ketone Conversion (%) | Target Alcohol Selectivity (%) |

|---|---|---|

| Pt/Re | 60-90 | 70-90 |

| Pd/C | 60-90 | >95 |

| Ni/kieselguhr | Lower activity | Lower selectivity |

| Ni/Mo | Lower activity | Lower selectivity |

Synthesis of Related 1,3-Dioxane and Dithiane Systems for Comparative Studies

To understand the structure-property relationships, analogous dioxane and dithiane compounds are synthesized. These comparative studies provide insights into the influence of different substituents and heteroatoms on the molecule's conformation and reactivity.

Preparation of 5-Acetyl-5-methyl-2-phenyl-1,3-dioxane

The synthesis of 5-acetyl-5-methyl-2-phenyl-1,3-dioxane is a standard method for creating 2,5,5-trisubstituted-1,3-dioxanes. journals.co.za The procedure involves the acid-catalyzed reaction of 3,3-bis(hydroxymethyl)butan-2-one with benzaldehyde (B42025). researchgate.netjournals.co.za

Typically, the diol and benzaldehyde are dissolved in a dry solvent like benzene (B151609), with a catalytic amount of toluene-p-sulfonic acid. journals.co.za The mixture is refluxed using a Dean and Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. journals.co.za This reaction readily affords 5-acetyl-5-methyl-2-phenyl-1,3-dioxane in high yield. journals.co.za The product is a mixture of cis- and trans-isomers, which can be separated. The cis-isomer, where the phenyl group at C(2) and the acetyl group at C(5) are on the same side of the ring, often crystallizes from the crude reaction mixture, while the remaining isomers can be separated by column chromatography. journals.co.za

Synthesis of 5-Acetyl-5-methyl-1,3-dithiane Analogues

The synthesis of the sulfur analogue, 5-acetyl-5-methyl-2-phenyl-1,3-dithiane, provides a point of comparison for stereochemical and conformational studies. journals.co.za Unlike its oxygen counterpart, the direct synthesis from 3,3-bis(mercaptomethyl)butan-2-one and benzaldehyde is not the preferred route. journals.co.za

A successful, albeit more complex, procedure involves several steps starting from 3,3-bis(hydroxymethyl)butan-2-one. journals.co.za This starting material is first converted to a tosylate or halide. journals.co.za A key step in one successful approach is the formation of a sulfur macrocycle, which is subsequently reduced to the necessary dithiol intermediate. journals.co.za This dithiol, 3,3-bis(mercaptomethyl)butan-2-one, is then condensed with benzaldehyde in the presence of an acid catalyst to yield the final product, 5-acetyl-5-methyl-2-phenyl-1,3-dithiane. journals.co.za This product is also obtained as a mixture of cis- and trans-isomers, which can be separated for further study. journals.co.za

Stereochemical and Conformational Analysis of 5 Acetyl 5 Methyl 1,3 Dioxane Derivatives

Spectroscopic Methods for Configurational and Conformational Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy stands as a powerful tool for the detailed structural analysis of 5-acetyl-5-methyl-1,3-dioxane derivatives. Both ¹³C and ¹H NMR techniques offer a wealth of information regarding the stereochemistry and conformational preferences of these molecules.

¹³C NMR spectroscopy is particularly effective for investigating the isomerization processes in 2,5,5-trisubstituted-1,3-dioxanes. For instance, the acid-catalyzed isomerization of 5-acetyl-5-methyl-2-phenyl-1,3-dioxane has been successfully studied using ¹³C NMR as a probe. journals.co.zaosti.gov This method allows for the observation of distinct signals for different isomers, providing insights into their relative stabilities and the dynamics of their interconversion. journals.co.za The study of trisubstituted 1,3-dioxanes through ¹³C NMR has led to the formulation of empirical correlations that are valuable for determining the stereochemistry of these types of compounds. osti.gov

The ¹³C NMR spectrum of an isomeric mixture of cis- and trans-5-acetyl-5-methyl-2-phenyl-1,3-dioxane shows doubled signals for all carbon atoms (excluding the benzene (B151609) ring), clearly indicating the presence of both isomers in solution. journals.co.za The free energy values derived from these studies highlight the significant influence of the substituent at the C(2) position on the equilibrium of the isomers. osti.gov

¹H NMR spectroscopy provides crucial data for the stereochemical assignment of this compound derivatives through the analysis of chemical shifts and coupling constants. journals.co.zaosti.gov Empirical correlations derived from ¹H NMR spectra allow for the confident assignment of cis and trans configurations.

For cis- and trans-isomers of 5-acetyl-5-methyl-2-substituted-1,3-dioxanes, distinct chemical shift ranges for the 5-methyl and 5-acetyl protons are observed:

A cis-configuration , where the C(2) substituent and the C(5) acetyl group are on the same side of the dioxane ring, is assigned when the 5-methyl protons resonate between 0.75 and 0.93 ppm and the acetyl protons resonate between 2.36 and 2.38 ppm. journals.co.za

A trans-configuration is identified when the 5-methyl protons resonate at 1.4–1.58 ppm and the acetyl protons at 2.01–2.16 ppm. journals.co.za

An interesting observation is that the signals for the acetyl and methyl groups in the trans-isomers consistently appear at chemical shifts intermediate to the corresponding signals of the cis-isomer. journals.co.za

Empirical correlations based on the chemical shifts of the 5-methyl and 5-acetyl groups in ¹³C NMR spectra also serve as a reliable method for stereochemical prediction. journals.co.za

A cis-configuration is indicated when the 5-methyl carbon resonates between 16.9 and 17.1 ppm, and the acetyl methyl carbon resonates between 26.4 and 26.9 ppm. journals.co.za

A trans-configuration is assigned if the chemical shifts for the 5-methyl and acetyl methyl carbons are in the ranges of 18.7–19.3 ppm and 25.6–25.9 ppm, respectively. journals.co.za

It is noted that the adjacent acetyl group has a deshielding effect on the 5-methyl group. journals.co.za The average chemical shift for an equatorial methyl group in these systems is around 17.02 ppm, which is downfield from the 12.4 ppm observed for an isolated methyl group in a 1,3-dioxane (B1201747). journals.co.za Similarly, the axial methyl groups resonate at approximately 18.85 ppm, compared to 15.9 ppm in a simple 1,3-dioxane. journals.co.za

Substituents on the 1,3-dioxane ring significantly influence the ¹³C chemical shifts of the ring carbons. The effect of an acetyl group at C(5) has been systematically studied. journals.co.za The introduction of an acetyl group at the C(5) position causes a notable downfield shift of approximately 16.2 ppm for the C(5) carbon signal. journals.co.za

The influence of the acetyl group on the chemical shifts of other ring carbons in 5-acetyl-2,5-dimethyl-1,3-dioxane has been quantified:

C(2): A shielding effect is observed, with the signal shifting upfield by -2.36 ppm in the cis-isomer and -3.17 ppm in the trans-isomer. journals.co.za

C(4) & C(6): A shielding effect is also seen, with shifts of -1.44 ppm for the cis-isomer and -1.39 ppm for the trans-isomer. journals.co.za

C(5): A significant deshielding effect is present, with shifts of +16.26 ppm for the cis-isomer and +16.20 ppm for the trans-isomer. journals.co.za

Furthermore, the substituent attached to C(2) also impacts the chemical shifts of the ring carbons. For instance, isopropyl and t-butyl groups at the C(2) position exert the most substantial influence on the C(2) chemical shift. journals.co.za

Interactive Data Tables

¹H NMR Chemical Shift Correlations for Stereochemical Assignment

| Configuration | 5-Methyl Chemical Shift (ppm) | 5-Acetyl Chemical Shift (ppm) |

| cis | 0.75 - 0.93 | 2.36 - 2.38 |

| trans | 1.4 - 1.58 | 2.01 - 2.16 |

¹³C NMR Chemical Shift Correlations for Stereochemical Assignment

| Configuration | 5-Methyl Carbon Chemical Shift (ppm) | Acetyl Methyl Carbon Chemical Shift (ppm) |

| cis | 16.9 - 17.1 | 26.4 - 26.9 |

| trans | 18.7 - 19.3 | 25.6 - 25.9 |

Influence of the Acetyl Group on ¹³C Chemical Shifts of Ring Carbons in 5-acetyl-2,5-dimethyl-1,3-dioxane (ppm)

| Isomer | Effect on C(2) | Effect on C(4) & C(6) | Effect on C(5) |

| cis | -2.36 | -1.44 | +16.26 |

| trans | -3.17 | -1.39 | +16.20 |

Dynamic Conformational Behavior and Energetics

The study of 5-substituted 1,3-dioxanes reveals a dynamic conformational equilibrium, primarily between chair conformations. researchgate.net The conformational behavior of 5,5-disubstituted-1,3-dioxanes, such as those with halomethyl groups, is characterized by rapid ring interconversions at room temperature, as observed on the NMR timescale. researchgate.net For 2-substituted analogues, the chair conformation with an equatorial substituent at C(2) is generally preferred. researchgate.net

Low-temperature ¹³C NMR studies of compounds like this compound have been conducted to directly measure the conformational free energy difference (-ΔG⁰) for the acetyl group. cdnsciencepub.com Quantum-chemical studies have been employed to map the potential energy surface for the conformational isomerization of 5-alkyl- and 5-phenyl-1,3-dioxanes, identifying pathways for the interconversion of equatorial and axial chair conformers and estimating the potential barriers for these processes. researchgate.net The Gibbs conformational energies of substituents at C(5) have been determined using both experimental ¹H NMR vicinal coupling constants and theoretical calculations. researchgate.net

Analysis of Chair and Other Relevant Conformations

Like cyclohexane (B81311), 1,3-dioxane rings preferentially adopt a chair conformation to minimize torsional strain. thieme-connect.de However, the presence of two oxygen atoms in the ring introduces shorter C-O bond lengths compared to C-C bonds, which can influence the stability of various conformations. thieme-connect.de For derivatives of this compound, the chair form is the most stable conformation. journals.co.za

In the case of 2,5,5-trisubstituted-1,3-dioxanes, where the substituents at C-5 are methyl and acetyl groups, the conformation is influenced by the substituent at the C-2 position. journals.co.za For instance, in cis-5-acetyl-5-methyl-2-phenyl-1,3-dioxane, the larger phenyl group at C-2 occupies an equatorial position, forcing the acetyl group at C-5 into an axial orientation. journals.co.za While the chair conformation is predominant, other conformations like the twist-boat can also be relevant, particularly in related sulfur-containing analogues like 1,3-dithianes. journals.co.za Quantum-chemical studies on 5-substituted 1,3-dioxanes have identified local minima on the potential energy surface corresponding to axial chair, 1,4-twist, and 2,5-twist conformers, in addition to the global minimum of the equatorial chair conformer. researchgate.net

Mechanistic Investigations of Acid-Catalyzed Isomerization Processes

The isomerization of this compound derivatives, particularly the interconversion between cis and trans isomers, can be readily achieved under mild acid catalysis. journals.co.za This process has been investigated using techniques like 13C NMR to understand the underlying mechanism. journals.co.za A proposed mechanism for the acid-catalyzed isomerization of 5-acetyl-5-methyl-2-phenyl-1,3-dioxane involves protonation, which facilitates ring opening and subsequent rotation, leading to the other isomer. journals.co.za Similar acid-catalyzed isomerization mechanisms have been studied in other imine and acetal (B89532) systems. chemijournal.comacs.org The rate of isomerization can be influenced by the strength of the acid used. chemijournal.com

Determination of Free Energy Differences and Equilibrium Constants

The relative stabilities of the cis and trans isomers of 2,5,5-trisubstituted-1,3-dioxanes can be quantified by determining the free energy difference (ΔG°) and the equilibrium constant (K). journals.co.za By separating the cis and trans isomers and allowing them to equilibrate, the equilibrium constant can be calculated from the ratio of their concentrations. journals.co.za The free energy difference is then determined using the equation ΔG° = -RTlnK. journals.co.zalibretexts.org

These values are highly dependent on the nature of the substituent at the C-2 position, highlighting its influence on the conformational equilibrium. journals.co.za For example, the equilibrium between cis- and trans-2-isopropyl-5-methoxy-1,3-dioxane is a known model process for determining solvent polarity parameters based on its equilibrium constant. iitd.ac.in

Table 1: Free Energy and Equilibrium Data for 2,5,5-Trisubstituted-1,3-Dioxanes

| C-2 Substituent | % trans (Equilibrium) | % cis (Equilibrium) | K ([trans]/[cis]) | ΔG° (kJ/mol) |

|---|---|---|---|---|

| Methyl | 63 | 37 | 1.70 | -1.32 |

| Isopropyl | 67 | 33 | 2.03 | -1.75 |

| t-Butyl | 74 | 26 | 2.85 | -2.59 |

| Phenyl | 58 | 42 | 1.38 | -0.80 |

| o-Chlorophenyl | 63 | 37 | 1.70 | -1.32 |

| p-Nitrophenyl | 54 | 46 | 1.17 | -0.40 |

This table is based on data presented for a series of 2,5,5-trisubstituted-1,3-dioxanes, where the C-5 substituents are methyl and acetyl groups. The values illustrate the impact of the C-2 substituent on the equilibrium position between the cis and trans isomers. journals.co.za

Low-Temperature NMR Spectroscopy for Conformational Dynamics

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules like this compound. cdnsciencepub.com By cooling the sample to a temperature where the rate of ring inversion is slow on the NMR timescale, it is possible to observe the signals of individual conformers. cdnsciencepub.comut.ee This allows for the direct measurement of thermodynamic and kinetic parameters associated with the conformational equilibrium. cdnsciencepub.comscielo.org.mx

Low-temperature 13C NMR studies on this compound have enabled the direct measurement of the conformational free energy (A-value or ΔG°) of the acetyl group. cdnsciencepub.com By integrating the signals of the axial and equatorial conformers at a temperature where their interchange is slow, the equilibrium constant and subsequently the free energy difference can be calculated. cdnsciencepub.com For the acetyl group attached to a cyclohexane ring, a value of 1.02 ± 0.05 kcal/mol has been determined using this method. cdnsciencepub.comresearchgate.net

The preference for a substituent to occupy an equatorial or axial position is a fundamental aspect of conformational analysis. In 1,3-dioxane systems, substituents at C-2 generally have a strong preference for the equatorial position due to significant 1,3-diaxial interactions. thieme-connect.de However, the preference for substituents at C-5 is more nuanced. chegg.com

For this compound, the interplay between the methyl and acetyl groups determines their relative axial and equatorial preferences. In the cis-isomer of 2-aryl-5-acetyl-5-methyl-1,3-dioxanes, the bulky aryl group at C-2 remains equatorial, which in turn forces the acetyl group at C-5 to be axial. journals.co.za The preference can also be influenced by the presence of heteroatoms within the ring. For instance, the methyl substituent in 5-methyl-1,3-dioxane shows a smaller preference for the equatorial position compared to methylcyclohexane. chegg.com This is attributed to the absence of syn-axial hydrogens at the 1- and 3-positions in the dioxane ring. cdnsciencepub.com

Gamma (γ)-Gauche Effects in 1,3-Dioxane Conformational Analysis

The γ-gauche effect is a stereoelectronic effect observed in NMR spectroscopy that typically results in the shielding (upfield shift) of a carbon atom due to a gauche interaction with a substituent at the γ-position. nih.gov However, in certain systems, a deshielding effect can be observed. cdnsciencepub.com

In the conformational analysis of this compound, the γ-gauche effect is evident in the 13C NMR chemical shifts. cdnsciencepub.com Unlike in acetylcyclohexane where the axial carbonyl carbon is shielded relative to the equatorial one, in this compound, the axial acetyl group experiences a deshielding effect. cdnsciencepub.com This is attributed to the removal of the syn-axial hydrogens, which would normally cause steric polarization and shielding. cdnsciencepub.com The absence of these interactions in the 1,3-dioxane ring leads to the observed deshielding of the axial substituent. cdnsciencepub.com This phenomenon highlights the importance of considering the specific steric and electronic environment when interpreting NMR data for conformational analysis. nih.govdiva-portal.org

Deshielding Phenomena of Carbonyl Carbons

The chemical shift of the carbonyl carbon in this compound derivatives is a sensitive probe of the local electronic and steric environment. A notable phenomenon is the deshielding of the carbonyl carbon, particularly when the acetyl group occupies an axial position. This effect is influenced by several factors, including γ-gauche interactions and the orientation of the acetyl group relative to the dioxane ring.

Low-temperature 13C NMR studies have been instrumental in elucidating these effects. For instance, in this compound, the axial acetyl group's carbonyl carbon is deshielded compared to its equatorial counterpart. cdnsciencepub.com This deshielding is contrary to the typical shielding observed for axial methyl groups in cyclohexane systems, highlighting a unique aspect of the acetyl substituent. The deshielding γ-gauche effect on carbonyl carbons is dependent on the conformation around the ring-carbonyl carbon bond and can be influenced by the solvent. cdnsciencepub.com

Research on 2,5,5-trisubstituted-1,3-dioxanes, where the C-5 substituents are methyl and acetyl groups, further illustrates this deshielding. The adjacent acetyl group exerts a deshielding influence on the C-5 methyl group as well. journals.co.za The effect on the C-5 carbon of the dioxane ring is particularly pronounced, with the signal being shifted significantly downfield upon introduction of the acetyl group. journals.co.za

Table 1: Influence of the Acetyl Group on 13C Chemical Shifts of Ring Carbons

| Isomer | C(2) | C(4) & C(6) | C(5) |

|---|---|---|---|

| cis (experimental) | 99.51 | 73.17 | 46.51 |

| cis (calculated) | 101.87 | 74.61 | 30.25 |

| Effect of acetyl | -2.36 | -1.44 | 16.26 |

| trans (experimental) | 99.30 | 71.92 | 46.41 |

| trans (calculated) | 102.47 | 73.31 | 30.21 |

| Effect of acetyl | -3.17 | -1.39 | 16.20 |

Data sourced from a study on 5-acetyl-2,5-dimethyl-1,3-dioxane. journals.co.za

The introduction of an electron-withdrawing group attached to the carbonyl group generally causes a deshielding of the carbonyl oxygen atom, which correlates with an increased double bond character of the carbonyl group. mdpi.com However, the interplay of steric and electronic effects in the constrained dioxane ring system can lead to more complex outcomes.

Comparative Analysis with Substituted Cyclohexanes

The conformational behavior of this compound is often compared to that of substituted cyclohexanes to understand the influence of the heterocyclic oxygen atoms. cdnsciencepub.comcdnsciencepub.com While cyclohexanes are the archetypal systems for conformational analysis, the introduction of heteroatoms in the 1,3-dioxane ring alters bond lengths, bond angles, and torsional barriers, leading to distinct conformational preferences.

A key difference lies in the energetic preference of substituents. In many 2,5,5-trisubstituted-1,3-dioxanes, X-ray analysis has shown that a large aromatic group at C(2) is equatorial, and the acetyl group at C(5) is axial. journals.co.za This is contrary to what might be expected based on simple steric considerations, where the bulky acetyl group would be predicted to be equatorial. journals.co.za In contrast, for acetylcyclohexane, the equatorial conformer is more stable. cdnsciencepub.com

Low-temperature 13C NMR spectra have enabled the direct measurement of the conformational free energy (–ΔG°) for the acetyl group on a cyclohexane ring, providing a quantitative basis for comparison. cdnsciencepub.comcdnsciencepub.com The factors contributing to the observed axial-equatorial carbonyl carbon chemical shift differences are a subject of detailed investigation. cdnsciencepub.comresearchgate.net In cyclohexanes, the shielding of an axial methyl group is a well-known γ-gauche effect. However, in this compound, the axial acetyl group's carbonyl carbon is deshielded. cdnsciencepub.com This highlights that the predictive power of substituent effects derived from cyclohexane systems must be applied with caution to heterocyclic analogues. researchgate.net

Table 2: Comparative 13C Chemical Shifts (ppm) of Axial vs. Equatorial Methyl and Acetyl Groups

| Compound | Solvent System | Axial CH₃ | Equatorial CH₃ | Axial C=O | Equatorial C=O |

|---|---|---|---|---|---|

| 1-acetyl-1-methylcyclohexane | CD₂Cl₂-CS₂ | 25.50 | 31.02 | 213.92 | 213.92 |

| This compound | CD₂Cl₂-CS₂ | 20.10 | 18.96 | 210.05 | 207.71 |

| This compound | C₇D₈ | 20.45 | 18.86 | 209.11 | 208.70 |

Data from low-temperature (173 K) 13C NMR spectra. cdnsciencepub.com

Stereoelectronic Effects and Substituent Interactions within the Dioxane Ring System

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the conformation and reactivity of 1,3-dioxane derivatives. These effects arise from the orientation of bonds and lone pairs of electrons on the oxygen atoms within the ring.

The anomeric effect, a well-known stereoelectronic interaction in heterocycles, influences the preference of substituents at positions adjacent to the oxygen atoms. While the classic anomeric effect pertains to C-2, analogous interactions impact the entire ring. The presence of oxygen lone pairs anti-periplanar to certain C-H or C-C bonds can lead to bond weakening and changes in spectroscopic properties like coupling constants. cdnsciencepub.comacs.org

In this compound derivatives, the interactions between the substituents at the C-5 position and the ring's oxygen atoms are complex. The preference for an axial acetyl group in some derivatives, as confirmed by X-ray crystallography, suggests that simple steric arguments are insufficient and that stereoelectronic forces are at play. journals.co.za These interactions can be rationalized by considering the steric and stereoelectronic demands in intermediate conformations during ring inversion or isomerization. researchgate.netnih.gov

The mechanism of acid-catalyzed isomerization of compounds like 5-acetyl-5-methyl-2-phenyl-1,3-dioxane has been studied using 13C NMR. journals.co.zaosti.gov These studies reveal that the equilibrium between cis and trans isomers is sensitive to the nature of the substituent at the C-2 position, highlighting the transmission of electronic effects through the dioxane ring. journals.co.zaosti.gov The free energy differences between isomers reflect the influence of the C-2 substituent on the conformational equilibrium. journals.co.za

Furthermore, the "Perlin effect," which describes anomalous 1H NMR chemical shifts and one-bond C-H coupling constants, is a manifestation of stereoelectronic interactions in 1,3-dioxanes and related heterocycles. acs.org These effects are interpreted in terms of hyperconjugative interactions between electron-donating and electron-accepting orbitals, which are highly dependent on their relative orientation. acs.org

Mechanistic Insights into Reactivity of 5 Acetyl 5 Methyl 1,3 Dioxane

Reaction Mechanisms of Functional Group Transformations

The reactivity of 5-acetyl-5-methyl-1,3-dioxane is largely centered around its acetyl group, which can undergo a variety of transformations typical of ketones.

The acetyl group of this compound is susceptible to halogenation at the α-carbon (the methyl group of the acetyl moiety). This reaction can proceed via different mechanisms depending on the pH of the reaction medium. pressbooks.pub

Acid-Catalyzed Halogenation: Under acidic conditions, the halogenation occurs through an enol intermediate. masterorganicchemistry.comlibretexts.org The reaction is typically catalyzed by an acid like HBr or acetic acid. masterorganicchemistry.com The mechanism involves three main steps:

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens. masterorganicchemistry.comlibretexts.org

Enol Formation: A base (such as water or the conjugate base of the acid catalyst) removes an α-hydrogen, leading to the formation of a neutral enol intermediate. This tautomerization is often the rate-determining step of the reaction. libretexts.orgmissouri.edu

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂). This step forms the new carbon-halogen bond. masterorganicchemistry.com

Deprotonation: The protonated carbonyl oxygen is deprotonated to regenerate the carbonyl group, yielding the α-halo ketone product. masterorganicchemistry.com

A key feature of acid-catalyzed halogenation is that it typically results in monosubstitution. pressbooks.pub The introduction of an electron-withdrawing halogen atom decreases the electron density of the carbonyl oxygen, making it less basic and thus less likely to be protonated for a second halogenation event. pressbooks.pub

Base-Promoted Halogenation: In the presence of a base (e.g., hydroxide), halogenation proceeds through an enolate intermediate. pressbooks.pub The mechanism is as follows:

Enolate Formation: The base removes an acidic α-hydrogen to form a negatively charged enolate ion. pressbooks.pubadichemistry.com

Nucleophilic Attack: The enolate ion attacks the halogen molecule, forming the α-halo ketone. adichemistry.com

Unlike the acid-catalyzed version, base-promoted halogenation is difficult to stop at monosubstitution. The electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-hydrogens, making them more susceptible to removal by the base and leading to rapid subsequent halogenations. pressbooks.pubmissouri.edu For a methyl ketone like this compound, this can lead to the formation of a trihalo-substituted intermediate.

This polyhalogenation can be followed by the Haloform Reaction , where the trihalomethyl ketone is cleaved by the hydroxide (B78521) base to yield a carboxylate and a haloform (CHX₃). pressbooks.pub

Table 1: Conditions for Halogenation of the Acetyl Group

| Reaction Condition | Catalyst/Reagent | Intermediate | Product Characteristics |

| Acidic | H⁺ (e.g., HBr, AcOH), X₂ (Cl₂, Br₂, I₂) | Enol | Monohalogenation at the α-carbon. pressbooks.pub |

| Basic | Base (e.g., OH⁻), excess X₂ | Enolate | Polyhalogenation at the α-carbon, potentially leading to the Haloform reaction. pressbooks.pubmissouri.edu |

The carbonyl group of the acetyl moiety in this compound can be reduced to a secondary alcohol, forming 5-(1-hydroxyethyl)-5-methyl-1,3-dioxane. This transformation can be achieved through various reductive pathways, most notably catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation: Heterogeneous catalytic hydrogenation is an effective method for the reduction of 5-acyl-1,3-dioxanes. finechem-mirea.ru Studies have shown that various metal-containing catalysts can be employed for this purpose, with differing levels of activity and selectivity. finechem-mirea.ruresearchgate.net The reaction involves the addition of hydrogen across the carbonyl double bond in the presence of a catalyst.

Research on the hydrogenation of a series of substituted 5-acyl-1,3-dioxanes has demonstrated that a Palladium on carbon (Pd/C) catalyst is particularly effective, leading to high selectivity for the corresponding heterocyclic alcohols. finechem-mirea.rucore.ac.uk Other catalysts, such as those containing Nickel (Ni/kieselguhr, Ni/Mo) or Platinum (Pt/Re), are generally less active in this specific transformation. finechem-mirea.ruresearchgate.net

Metal Hydride Reduction: Complex metal hydrides are common reagents for the reduction of ketones. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing ketones to alcohols and is compatible with the dioxane ring, which is stable under the typically basic or neutral conditions of this reduction. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent workup with a protic solvent protonates the resulting alkoxide to give the alcohol.

The stereochemical outcome of such reductions can be influenced by the steric environment around the carbonyl group. libretexts.org

Table 2: Catalytic Hydrogenation of Substituted 5-Acyl-1,3-Dioxanes

| Catalyst | Substrate Conversion (%) | Alcohol Selectivity (%) |

| Pd/C | 60–90 | >95 |

| Ni/kieselguhr | 60–90 | 70–90 |

| Ni/Mo | 60–90 | 70–90 |

| Pt/Re | 60–90 | 70–90 |

| (Data sourced from studies on various 5-acyl-1,3-dioxanes) finechem-mirea.rucore.ac.uk |

Acid-Catalyzed Ring Transformations and Rearrangements

The 1,3-dioxane (B1201747) ring is an acetal (B89532), making it susceptible to transformations under acidic conditions, while it remains generally stable in basic or neutral media. thieme-connect.de These transformations can range from simple hydrolysis to more complex isomerizations and rearrangements.

The most common acid-catalyzed reaction is hydrolysis , which constitutes a ring-opening transformation. organic-chemistry.org The mechanism involves:

Protonation of one of the ring oxygen atoms by an acid catalyst.

Cleavage of the C2-O bond to form a resonance-stabilized oxocarbenium ion. In this intermediate, the dioxane ring is opened.

Nucleophilic attack by water on the oxocarbenium ion.

Subsequent deprotonation and cleavage steps regenerate the original 1,3-diol (in this case, 3,3-bis(hydroxymethyl)butan-2-one) and the carbonyl compound from which the acetal was formed.

For substituted dioxanes, such as 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, acid catalysis can also lead to isomerization . journals.co.za Studies have shown that even trace amounts of acid can facilitate the equilibration between cis- and trans-isomers. journals.co.za This process is believed to occur via a ring-opening mechanism similar to hydrolysis, where the resulting open-chain intermediate can undergo rotation around single bonds before re-cyclizing to form a different stereoisomer. journals.co.za The equilibrium position is influenced by the steric and electronic nature of the substituents on the ring.

Studies on Reaction Selectivity (e.g., Regio- and Stereoselectivity)

The outcomes of reactions involving this compound are often governed by principles of regioselectivity and stereoselectivity.

Regioselectivity: Regioselectivity, or the preference for reaction at one site over another, is clearly demonstrated in the functional group transformations of this molecule.

Halogenation: The α-halogenation of the acetyl group occurs exclusively at the methyl carbon of the acetyl group and not at the C4 or C6 positions of the dioxane ring, as the former is activated by the adjacent carbonyl group. fiveable.me

Ring Opening: In more complex, substituted 1,3-dioxanes, acid-catalyzed reductive ring opening can show high regioselectivity. researchgate.net The cleavage often occurs at the C-O bond that leads to the most stable carbocation intermediate or is influenced by the ability of the system to form chelated intermediates with Lewis acids. researchgate.net For instance, in carbohydrate-derived dioxanes, the choice of reducing agent (e.g., LiAlH₄-AlCl₃ vs. DIBAL-H) can dictate which of the two C-O bonds is cleaved, leading to different regioisomeric alcohol products. researchgate.net

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another.

Carbonyl Reduction: The reduction of the prochiral carbonyl group in the acetyl moiety creates a new stereocenter, leading to the possibility of two diastereomeric alcohols. The stereochemical course of this reduction can be controlled by the choice of reagents and conditions. Substrate-controlled reductions, where the existing stereochemistry of the molecule directs the approach of the reducing agent, can favor one diastereomer. For example, chelation-controlled reductions using reagents like Et₂BOMe/NaBH₄ can favor the formation of syn-diols, while other methods can favor anti-diols. rsc.org The steric hindrance of the dioxane ring itself influences the trajectory of the incoming hydride, leading to preferential attack from the less hindered face. libretexts.org

Annelation Reactions: Studies on related 1,3-dioxan-5-ones show that the dioxane ring can exert significant stereocontrol in annelation reactions. researchgate.netnih.gov The stereochemical outcomes are rationalized based on minimizing steric and stereoelectronic interactions in boat-like transition states of the dioxane ring, leading to products with complete stereocontrol. researchgate.netnih.gov

Table 3: Summary of Selectivity in Reactions

| Reaction Type | Selectivity | Controlling Factors | Outcome |

| α-Halogenation | Regioselective | Carbonyl activation | Halogenation occurs only at the acetyl group's α-carbon. fiveable.me |

| Reductive Ring Opening | Regioselective | Stability of carbocation intermediate, chelation with Lewis acids | Cleavage of a specific C-O bond in the dioxane ring. researchgate.net |

| Carbonyl Reduction | Stereoselective | Steric hindrance, choice of reducing agent, chelation effects | Preferential formation of one diastereomer of the resulting alcohol. libretexts.orgrsc.org |

| Annelation | Stereoselective | Steric and stereoelectronic interactions in transition states | Formation of products with high stereocontrol. researchgate.netnih.gov |

Advanced Characterization Techniques and Computational Modeling for 5 Acetyl 5 Methyl 1,3 Dioxane

Application of Advanced Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹H NMR, serves as a powerful tool for the structural and configurational analysis of 5-Acetyl-5-methyl-1,3-dioxane and its derivatives. journals.co.zaresearchgate.net Low-temperature ¹³C NMR studies have been conducted on this compound to investigate its conformational behavior. cdnsciencepub.com

In derivatives such as 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, ¹³C and ¹H NMR are used to establish empirical correlations for determining stereochemistry. journals.co.za For instance, the chemical shifts of the 5-methyl and 5-acetyl groups can distinguish between cis and trans configurations. A cis-configuration is assigned when the 5-methyl group resonates between 16.9 and 17.1 ppm and the acetyl methyl group is between 26.4 and 26.9 ppm. journals.co.za Conversely, a trans-configuration is indicated by chemical shifts of 18.7–19.3 ppm and 25.6–25.9 ppm, respectively. journals.co.za

Furthermore, advanced NMR techniques like second-order analysis are employed to resolve complex spectral patterns. For 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, a second-order analysis of the AA'BB' system, which represents the protons on carbons C(4) and C(6), was used to accurately predict and reconstruct the spectrum, showing excellent agreement with experimental data. journals.co.za Gas chromatography and mass spectrometry are also utilized to determine the composition of reaction masses during its synthesis and derivatization. researchgate.netfinechem-mirea.ru

| Configuration | 5-Methyl Group (ppm) | 5-Acetyl Methyl Group (ppm) |

|---|---|---|

| cis | 16.9 - 17.1 | 26.4 - 26.9 |

| trans | 18.7 - 19.3 | 25.6 - 25.9 |

Theoretical and Computational Chemistry Approaches

Computational chemistry has become an indispensable partner to experimental analysis, providing a molecular-level understanding that is often difficult to obtain through experiments alone. researchgate.net

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of dioxane derivatives. researchgate.netbohrium.com Methods like B3LYP with basis sets such as 6-311G(d,p) are used to compute optimized molecular geometries, electronic energies, and orbital distributions. researchgate.netresearchgate.net

For the this compound system, these calculations can determine properties such as the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate hyperconjugative interactions and intramolecular charge transfer, revealing the nature of electronic delocalization within the molecule. researchgate.netresearchgate.net Information about the molecule's reactivity and shape can also be derived from mapping the electron density isosurface with electrostatic potential surfaces. researchgate.net

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 144.168 Da | - |

| Formula | C₇H₁₂O₃ | - |

| Point Group | C₁ | - |

| Rotatable Bonds | 1 | - |

| log Kₒw | -0.10 | GAFF-ESP-2012 |

Molecular Dynamics (MD) simulations are a powerful technique for exploring the conformational space and dynamic behavior of flexible molecules like this compound. acs.org By simulating the atomic motions over time, MD can reveal the accessible conformations and the transitions between them.

In studies of related 1,3-dioxacyclohexane rings, MD simulations have been performed at various temperatures to investigate conformational stability. acs.org Such simulations show that at a given temperature, the dioxane ring may remain locked in its initial conformation or undergo transitions. acs.org These trajectories provide detailed information on how substituents influence the conformational equilibrium of the ring, such as its preference for a chair or twist-boat conformation. journals.co.za This approach is critical for understanding how the interplay of steric and electronic effects governs the molecule's preferred three-dimensional structure.

A key application of computational chemistry is the prediction of spectroscopic data, which can then be validated against experimental measurements to confirm structural assignments. researchgate.net Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net

For complex dioxane derivatives, calculated vibrational wavenumbers from DFT are scaled using established procedures and compared with experimental FT-IR and Raman spectra. researchgate.netresearchgate.net The agreement between the computed and observed spectra serves as a rigorous test of the calculated geometry and force field. For example, in a study on 5-acetyl-5-methyl-2-phenyl-l,3-dioxane, a second-order analysis of the NMR spectrum was used to calculate the expected pattern, which was found to be in "excellent agreement" with the experimental spectrum, confirming the structural analysis. journals.co.za This synergy between computational prediction and experimental validation is crucial for the unambiguous characterization of complex organic molecules.

Applications of 5 Acetyl 5 Methyl 1,3 Dioxane and Its Derivatives in Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Organic Synthesis

5-Acetyl-5-methyl-1,3-dioxane and its related structures serve as versatile building blocks in organic synthesis due to the reactivity of their constituent functional groups. The 1,3-dioxane (B1201747) ring functions as a protecting group for a 1,3-diol, which can be deprotected under specific reaction conditions. The acetyl group, containing a reactive carbonyl moiety, is amenable to a wide array of chemical modifications.

The strategic placement of these groups allows for selective reactions, enabling the synthesis of more complex molecules. For instance, the ketone of the acetyl group can undergo various transformations without affecting the dioxane ring, and vice-versa. This orthogonality is a key feature for its utility as a synthetic intermediate.

Key transformations involving the acetyl group include:

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 5-(1-hydroxyethyl)-5-methyl-1,3-dioxane.

Oxidation: While less common for ketones, specific reagents can facilitate oxidative cleavage.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Condensation Reactions: The α-protons of the acetyl group can be deprotonated to form an enolate, which can then participate in aldol (B89426) condensations and other related reactions.

Research has demonstrated the synthesis of various derivatives from 5-acetyl-1,3-dioxanes in high yields. finechem-mirea.ru For example, the hydrogenation of substituted 5-acyl-1,3-dioxanes has been explored, showcasing the chemical accessibility of the acetyl group for modification. finechem-mirea.ru This versatility allows chemists to use this compound as a starting material to introduce specific structural motifs into a target molecule.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent Example | Product Functional Group |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

| Wittig Reaction | Ylide (e.g., Ph₃P=CH₂) | Alkene |

| Aldol Condensation | Base (e.g., NaOH), Aldehyde | β-Hydroxy Ketone |

Precursors for Polymer Chemistry and Material Development

The derivatives of this compound are valuable precursors in polymer chemistry. By modifying the acetyl group into other functionalities, such as hydroxyl groups, monomers suitable for polymerization can be created. The rigid 1,3-dioxane ring structure can impart unique properties, such as improved thermal stability or specific solubility characteristics, to the resulting polymer. Compounds containing 1,3-dioxane or related 1,3-dioxolane (B20135) structures are recognized as important intermediates in the polymer industry. nih.gov

A key derivative for polymer applications is 5-(α,β-Dihydroxyethyl)-5-methyl-1,3-dioxane. This compound, which can be synthesized from this compound, contains two hydroxyl groups, classifying it as a diol. Diols are fundamental components in the synthesis of polyesters through polycondensation reactions.

Unsaturated polyesters (UPEs) are a significant class of thermosetting resins. mdpi.comresearchgate.net They are typically synthesized by the condensation reaction of one or more diols with a mixture of saturated and α,β-unsaturated dibasic acids or their anhydrides. google.com The resulting polymer chain contains double bonds from the unsaturated acid, which can later be cross-linked with a vinyl monomer like styrene (B11656) to form a rigid, three-dimensional network. kompozit.org.tr

In this context, 5-(α,β-Dihydroxyethyl)-5-methyl-1,3-dioxane can serve as the diol monomer. Its two hydroxyl groups react with the carboxylic acid groups of the dibasic acids to form ester linkages, building the polyester (B1180765) backbone. The bulky and cyclic 1,3-dioxane group within the polymer chain would influence the final properties of the resin, potentially affecting its glass transition temperature, mechanical strength, and chemical resistance.

The general process for synthesizing an unsaturated polyester involves heating the mixture of diols and di-acids, often in the presence of an esterification catalyst like an organic titanium compound, to drive off the water produced during the reaction. mdpi.comgoogle.com

Table 2: Example Formulation for Unsaturated Polyester Synthesis

| Component | Role | Example Compound | Molar Ratio (Example) |

| Diol Monomer | Provides hydroxyl groups for esterification | 5-(α,β-Dihydroxyethyl)-5-methyl-1,3-dioxane | 1.05 |

| Unsaturated Diacid | Introduces double bonds for cross-linking | Maleic Anhydride | 0.70 |

| Saturated Diacid | Modifies polymer flexibility and properties | Phthalic Anhydride | 0.30 |

| Cross-linking Agent | Reacts with double bonds during curing | Styrene | Added after polymerization |

| Catalyst | Accelerates esterification | Titanium (IV) butoxide | ~0.01-1.5 wt% |

The incorporation of novel diols like 5-(α,β-Dihydroxyethyl)-5-methyl-1,3-dioxane is a strategy to develop new UPE resins with tailored properties for specific applications, ranging from high-gloss coatings to advanced composite materials. mdpi.comresearchgate.net

Emerging Research Frontiers and Future Prospects for 5 Acetyl 5 Methyl 1,3 Dioxane Chemistry

Development of Sustainable Synthetic Routes

The traditional synthesis of 5-Acetyl-5-methyl-1,3-dioxane involves the acid-catalyzed reaction of 3,3-bis(hydroxymethyl)-2-butanone (B8799417) with s-trioxane in an organic solvent such as toluene (B28343), with continuous removal of water. While effective, this method presents several drawbacks from a green chemistry perspective, including the use of a hazardous solvent and a corrosive acid catalyst.

Current research is focused on developing more sustainable synthetic routes that minimize environmental impact and improve efficiency. Key areas of investigation include:

Renewable Feedstocks: Exploring the use of bio-based starting materials is a primary goal. For instance, research into the conversion of glycerol, a byproduct of biodiesel production, into various dioxane derivatives showcases a promising avenue. While not yet applied directly to this compound, the principles of utilizing renewable polyols could be adapted.

Green Solvents and Catalysts: Replacing toluene with greener alternatives like ionic liquids or supercritical fluids is being explored. Furthermore, the substitution of homogeneous acid catalysts (e.g., p-toluenesulfonic acid) with solid acid catalysts, such as zeolites or ion-exchange resins, offers advantages in terms of catalyst recyclability and reduced corrosion.

Alternative Energy Sources: Microwave-assisted synthesis and ultrasound have been shown to accelerate organic reactions, often leading to higher yields in shorter reaction times and under milder conditions. The application of these technologies to the synthesis of this compound could significantly enhance its sustainability profile.

| Parameter | Conventional Method | Potential Sustainable Alternatives |

| Starting Materials | Petroleum-based | Bio-based (e.g., from glycerol) |

| Solvent | Toluene | Green solvents (e.g., ionic liquids), solvent-free conditions |

| Catalyst | p-Toluenesulfonic acid | Solid acid catalysts (e.g., zeolites, resins) |

| Energy Source | Conventional heating | Microwaves, Ultrasound |

Elucidation of Unexplored Reaction Pathways

The reactivity of this compound is largely dictated by its two primary functional groups: the acetyl group and the dioxane ring. While derivatization of the acetyl group is a known pathway, researchers are now exploring more intricate and previously unexamined reaction pathways.

Functionalization of the Dioxane Ring: Recent studies on the direct ring fluorination of isoxazoles containing a 5-(1,3-dioxane) acetal (B89532) fragment suggest the potential for late-stage functionalization of the dioxane ring itself. finechem-mirea.ru Although not performed on the target molecule, this opens up possibilities for introducing new functionalities onto the dioxane core of this compound.

Ring-Opening Reactions: The dioxane ring, while generally stable, can undergo ring-opening under specific conditions. Research on the regioselective ring-opening of 1,3-dioxanes in carbohydrate chemistry demonstrates that the acetal can be cleaved to reveal the constituent diol. This pathway could be exploited to use this compound as a protected diol, which can be deprotected at a later synthetic stage.

Tandem Reactions: A frontier in this area is the design of reactions where both the acetyl group and the dioxane ring participate in a concerted or sequential manner. Such tandem reactions could lead to the rapid construction of complex molecular architectures from a relatively simple starting material.

Design of Novel Catalytic Systems for Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research is moving beyond traditional catalysis to explore more sophisticated and selective methods.

Heterogeneous Catalysis for Hydrogenation: The catalytic hydrogenation of the acetyl group in substituted 5-acyl-1,3-dioxanes has been successfully demonstrated using various heterogeneous catalysts. This transformation is key to producing the corresponding alcohol, a valuable intermediate for further synthesis.

| Catalyst | Substrate Conversion (%) | Selectivity for Alcohol (%) |

| Pt/Re | 95 | 92 |

| Pd/C | 98 | 95 |

| Ni/kieselguhr | 85 | 80 |

| Ni/Mo | 88 | 83 |

| Catalytic hydrogenation of a substituted 5-acyl-1,3-dioxane. Conditions: 200 °C, 1 h, ketone/H2 molar ratio = 1:6. |

Asymmetric Catalysis: The development of chiral catalysts for the stereoselective transformation of the acetyl group is a significant area of interest. Organocatalysts and transition-metal complexes could be designed to achieve high enantioselectivity in reactions such as reduction, aldol (B89426) condensation, and other C-C bond-forming reactions at the acetyl group.

Biocatalysis: The use of enzymes to catalyze reactions on this compound offers the potential for high selectivity and mild reaction conditions. Oxidoreductases, for example, could be employed for the selective oxidation or reduction of the acetyl group.

Interdisciplinary Applications in Advanced Chemical Research

The unique structure of this compound makes it a promising candidate for a variety of interdisciplinary applications, extending beyond traditional organic synthesis.

Medicinal Chemistry: Derivatives of 5-acetyl-1,3-dioxanes have shown biological activity, including effects on platelet aggregation and plasma hemostasis. finechem-mirea.ru Furthermore, the broader class of 1,3-dioxane (B1201747) derivatives has been investigated as modulators to overcome multidrug resistance in cancer cells. mdpi.com This suggests that this compound could serve as a scaffold for the development of new therapeutic agents.

Polymer and Materials Science: While direct applications are still emerging, the bifunctional nature of this compound and its derivatives makes them potential monomers for polymerization. For instance, after reduction of the acetyl group to an alcohol, the resulting diol could be used in the synthesis of polyesters or polyurethanes. The dioxane ring can also be part of a polymerizable system, as seen with 5-methylene-1,3-dioxane-2-one.

Chiral Building Blocks: As a chiral molecule (if synthesized from chiral precursors or resolved), this compound can be a valuable building block in asymmetric synthesis. The stereocenter at the 5-position of the dioxane ring can influence the stereochemical outcome of reactions at the acetyl group, enabling the synthesis of enantiomerically pure complex molecules.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 5-Acetyl-5-methyl-1,3-dioxane?

- Methodological Answer : The synthesis typically involves acid-catalyzed acetalization of acetylated ketones with 1,3-propanediol. For example, using a Brønsted acid catalyst (e.g., toluenesulfonic acid) in anhydrous toluene under reflux, with azeotropic removal of water via a Dean-Stark apparatus to drive the reaction to completion. Solvent selection (e.g., dry dioxane) and stoichiometric control of reactants are critical for yield optimization .

- Data Consideration : Reactions often achieve yields of 70–85% under optimized conditions, though impurities like unreacted diol or ketone byproducts may require purification via column chromatography or recrystallization.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., acetyl methyl groups at ~2.1 ppm) and carbon backbone.

- X-ray Crystallography : Single-crystal analysis provides definitive bond lengths and angles, confirming the dioxane ring geometry and acetyl substitution .

- Validation : Cross-referencing experimental data with computational simulations (e.g., DFT calculations) enhances structural confidence.

Q. What factors influence the stability of this compound during storage?

- Methodological Answer : Stability is affected by moisture, temperature, and light exposure. Best practices include:

- Storing in anhydrous conditions (e.g., desiccators with silica gel).

- Using amber glassware to prevent photodegradation.

- Maintaining temperatures below 4°C for long-term storage .

- Data Contradictions : Some studies report hydrolysis at elevated temperatures (>60°C), while others note stability up to 80°C in inert atmospheres—highlighting the need for context-specific stability assays.

Q. How can common side reactions during synthesis be mitigated?

- Methodological Answer : Side reactions (e.g., over-acetylation or ring-opening) are minimized by:

- Strict control of reaction time and temperature.

- Using scavengers (e.g., molecular sieves) to absorb water and prevent hydrolysis.

- Employing mild reducing agents (e.g., NaBH) if carbonyl reduction occurs inadvertently .

Advanced Research Questions

Q. What is the mechanistic pathway for the acetalization reaction forming this compound?

- Methodological Answer : The reaction proceeds via acid-catalyzed nucleophilic addition of diol hydroxyl groups to the carbonyl carbon of the acetyl group, followed by proton transfer and water elimination. Computational studies (e.g., DFT) can model transition states and activation energies, providing insights into rate-determining steps .

- Contradiction Analysis : Discrepancies in reported activation energies (e.g., 45–60 kJ/mol) may arise from solvent polarity or catalyst choice, necessitating kinetic studies under controlled conditions.

Q. How can factorial design optimize reaction conditions for high-yield synthesis?

- Methodological Answer : A 2 factorial design evaluates variables like catalyst concentration, temperature, and solvent ratio. For example:

Q. What green chemistry approaches are applicable to synthesize this compound?

- Methodological Answer : Eco-friendly methods include:

- Solvent-Free Synthesis : Using neat conditions with microwave irradiation to accelerate reaction kinetics.

- Biocatalysts : Lipases or immobilized enzymes for selective acetalization, reducing waste .

- Data Comparison : Traditional methods yield ~85% but generate solvent waste, whereas solvent-free approaches achieve ~75% yield with improved E-factor metrics.

Q. How should researchers resolve contradictory data in reaction yield studies?

- Methodological Answer : Systematic troubleshooting involves:

Reproducibility Checks : Replicating experiments with identical reagents and equipment.

In Situ Monitoring : Techniques like FTIR or Raman spectroscopy to track reaction progress in real time.

Error Source Analysis : Identifying variables like impurity profiles (e.g., via GC-MS) or moisture ingress .

- Case Study : Discrepancies in yields (60% vs. 82%) were traced to varying diol purity grades, resolved by pre-purification via distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.